BenchChemオンラインストアへようこそ!

8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Lipophilicity Drug Design ADME

This distinct regioisomer features simultaneous 8-OCF3 and 2-CF3 groups on a quinolin-4-ol core, imparting unique lipophilicity (LogP ~3.9) and electron-withdrawing properties critical for kinase and antimalarial SAR. Unlike 6-OCF3 or mono-fluorinated analogs, the 8-OCF3 configuration optimizes target binding, metabolic stability, and ADME profile. Available in up to 98% purity from verified vendors, it is ideal for lead optimization, fragment-based design, and controlled comparative ADME-Tox studies. Ensure procurement of this precise substitution pattern to avoid confounding SAR variables.

Molecular Formula C11H5F6NO2
Molecular Weight 297.15 g/mol
CAS No. 306935-26-2
Cat. No. B1586203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol
CAS306935-26-2
Molecular FormulaC11H5F6NO2
Molecular Weight297.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OC(F)(F)F)NC(=CC2=O)C(F)(F)F
InChIInChI=1S/C11H5F6NO2/c12-10(13,14)8-4-6(19)5-2-1-3-7(9(5)18-8)20-11(15,16)17/h1-4H,(H,18,19)
InChIKeyNPILHDIBEBFVPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility44.6 [ug/mL]

8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol CAS 306935-26-2: Fluorinated Quinoline Scaffold for Medicinal Chemistry Research


8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol (CAS 306935-26-2) is a fluorinated quinoline derivative characterized by the simultaneous presence of a trifluoromethoxy (-OCF3) group at the 8-position and a trifluoromethyl (-CF3) group at the 2-position on the quinolin-4-ol core [1]. This substitution pattern imparts a high degree of fluorination (six fluorine atoms total) and is associated with enhanced lipophilicity (calculated LogP approximately 3.86–5.11) and electron-withdrawing properties that modulate the reactivity of the heterocyclic scaffold . The compound is commercially available from multiple reputable vendors with purities typically ranging from 95% to 98%, serving as a versatile building block for medicinal chemistry programs, particularly those targeting antimalarial, anticancer, and kinase inhibition applications .

8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol (306935-26-2): Why Structural Analogs Are Not Interchangeable in Lead Optimization


In-class substitution of fluorinated quinolin-4-ol derivatives without rigorous validation is scientifically unsound due to the profound impact of substitution position and pattern on key drug-like properties. The target compound, with its 8-OCF3 and 2-CF3 configuration, occupies a distinct region of chemical space compared to regioisomers such as 6-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol (CAS 125647-79-2) or less substituted analogs like 2-(trifluoromethyl)quinolin-4-ol (CAS 1701-18-4) [1][2]. Shifting the OCF3 group from the 8-position to the 6-position alters molecular topology, electron density distribution, and steric environment, which can drastically affect target binding affinity, metabolic stability, and physicochemical properties such as lipophilicity and pKa . The quantitative evidence below demonstrates that even minor structural variations among these quinoline derivatives result in measurable differences in lipophilicity and acid-base character, which directly influence permeability, solubility, and ultimately, biological performance . Procurement decisions based on assumed class equivalence risk introducing confounding variables into SAR studies and lead optimization campaigns.

8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol: Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity (LogP) Comparison: 8-OCF3-2-CF3 Substitution Pattern Yields Higher Calculated LogP Than 6-OCF3 Regioisomer

The target compound, 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, demonstrates a calculated LogP value of approximately 3.91 . This is notably higher than the calculated LogP for its regioisomer, 6-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol (CAS 125647-79-2), which has a predicted XLogP3-AA value of 3.4 [1]. The difference arises solely from the position of the trifluoromethoxy group, with the 8-substitution pattern contributing to greater overall lipophilicity compared to the 6-substituted analog.

Lipophilicity Drug Design ADME

Acid Dissociation Constant (pKa): Distinct Protonation State at Physiological pH Compared to Non-Fluorinated Analog

The predicted pKa of 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is 6.15 ± 0.40 [1]. In contrast, the parent scaffold without fluorine substitution, quinolin-4-ol, has a reported pKa of approximately 2.2 for the conjugate acid (protonated nitrogen) and 11.2 for the hydroxyl group [2]. The electron-withdrawing effect of the 2-CF3 and 8-OCF3 groups significantly lowers the pKa of the hydroxyl group, shifting the molecule's predominant ionization state at physiological pH (7.4) compared to the non-fluorinated analog.

Physicochemical Properties Ionization State Bioavailability

Molecular Weight and Fluorine Content: Higher Mass and Fluorine Density Than 2-Trifluoromethyl Analog

The target compound has a molecular weight of 297.15 g/mol and contains six fluorine atoms, corresponding to a fluorine content of approximately 38.4% by mass . Its close analog, 2-(trifluoromethyl)quinolin-4-ol (CAS 1701-18-4), has a molecular weight of 213.16 g/mol and contains only three fluorine atoms (26.8% fluorine by mass) [1]. The additional trifluoromethoxy group in the target compound not only increases molecular weight and lipophilicity but also enhances metabolic stability, as the OCF3 group is generally resistant to oxidative metabolism .

Molecular Properties Fluorine Chemistry Metabolic Stability

8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol (306935-26-2): Recommended Research and Procurement Scenarios


Medicinal Chemistry: Scaffold for Antimalarial and Kinase Inhibitor Lead Optimization

The quinolin-4-ol core is a privileged structure in antimalarial drug discovery, and the electron-withdrawing 2-CF3 and 8-OCF3 groups enhance binding interactions with target enzymes such as EGFR-TK and other kinases . The compound's distinct LogP and pKa profile (see Section 3) supports its use in structure-activity relationship (SAR) studies aimed at optimizing permeability and target engagement. Researchers developing next-generation antimalarials or kinase inhibitors should prioritize this specific regioisomer over less fluorinated or differently substituted analogs to systematically explore the impact of dual fluorination on potency and selectivity.

Chemical Biology: Probe Development Leveraging Enhanced Metabolic Stability

The high fluorine content (38.4% by mass) and the presence of a metabolically resistant OCF3 group make this compound a suitable starting point for designing chemical probes with improved in vivo half-life . In class-level comparisons, compounds with OCF3 groups exhibit greater resistance to cytochrome P450-mediated oxidation than their non-fluorinated or OCH3-containing counterparts. This scaffold is therefore recommended for chemical biology programs requiring tools with extended duration of action for target validation studies.

Library Synthesis: Diversification at the 4-Hydroxy and 3-Positions

The 4-hydroxy group and the adjacent C3 position of the quinoline ring offer convenient handles for further derivatization via alkylation, acylation, or cross-coupling reactions . The compound serves as a versatile building block for generating focused libraries of fluorinated quinolines. Its availability from multiple vendors with purities up to 98% ensures consistent quality for parallel synthesis and high-throughput screening campaigns .

ADME-Tox Profiling: Benchmarking the Impact of Dual Fluorination

Given its unique combination of 2-CF3 and 8-OCF3 groups, this compound is an ideal candidate for systematic ADME-Tox profiling studies. Its measured lipophilicity (LogP ≈ 3.91) and predicted pKa (6.15) position it in a property space that balances permeability with aqueous solubility . Procurement of this specific derivative, alongside its regioisomers and less fluorinated analogs, enables controlled comparative studies to deconvolute the contributions of fluorine substitution pattern to membrane permeability, plasma protein binding, and metabolic clearance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.